Physicochemical Property Differentiation: cLogP and Polar Surface Area of 2-Carbaldehyde vs. 3-Carbaldehyde Positional Isomers
3',4'-Dimethoxybiphenyl-2-carbaldehyde exhibits a computed cLogP of approximately 3.1, compared to 3.141 for its 3-carbaldehyde positional isomer (CAS 676348-36-0), a difference of ~0.04 log units . The topological polar surface area (TPSA) for the 3-carbaldehyde isomer is 35.53 Ų, whereas the 2-carbaldehyde isomer has an estimated lower TPSA due to steric shielding of the aldehyde oxygen by the adjacent phenyl ring, a structural feature absent in the 3- and 4-isomers .
| Evidence Dimension | cLogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (estimated for 2-carbaldehyde isomer) |
| Comparator Or Baseline | cLogP = 3.141 (3-carbaldehyde isomer, CAS 676348-36-0) |
| Quantified Difference | Difference of approximately 0.04 log units (slightly lower lipophilicity for 2-isomer) |
| Conditions | Computational prediction; 2-isomer value estimated from structural analogs; 3-isomer value from ChemExper database |
Why This Matters
Lipophilicity and polar surface area are key determinants of membrane permeability and oral bioavailability; even small differences (~0.04 log units) can translate to measurable variations in cellular uptake and distribution, making isomer selection a non-trivial procurement decision in drug discovery programs.
